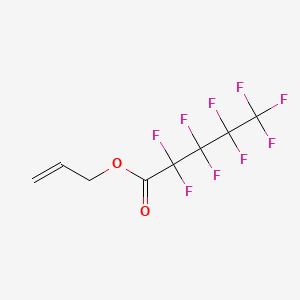

Allyl perfluoropentanoate

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

Fluorinated organic compounds are distinguished by the presence of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry, with an average bond energy of around 480 kJ/mol. wikipedia.org This exceptional bond strength confers high thermal and chemical stability to fluorinated molecules. wikipedia.org Fluorine is the most electronegative element, and its introduction into an organic molecule can significantly alter the compound's physical and chemical properties without causing major changes to the molecular geometry, as the atomic radius of fluorine is similar to that of hydrogen. wikipedia.orgtcichemicals.com

These unique characteristics have led to the widespread application of fluorinated compounds across various sectors. In the pharmaceutical and agrochemical industries, the selective incorporation of fluorine can enhance a molecule's metabolic stability and binding affinity, with estimates suggesting that 20% of pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.com In materials science, fluorinated compounds are indispensable. alfa-chemistry.com Fluoropolymers like Polytetrafluoroethylene (Teflon) are known for their non-stick properties, while fluid fluoropolymers serve as specialty lubricants in demanding applications. wikipedia.orgalfa-chemistry.com Furthermore, their non-flammability makes them components in fire-fighting foams, and their unique electronic properties are utilized in liquid crystal displays. wikipedia.orgalfa-chemistry.com

Overview of Perfluoroalkyl Esters in Synthetic and Environmental Contexts

Perfluoroalkyl esters are a class of organofluorine compounds that serve as crucial intermediates in organic synthesis and have a notable environmental profile. Synthetically, they are used in foundational reactions such as the Claisen condensation to produce other complex molecules like β-diketones, which are important in coordination chemistry and for creating luminescent materials. beilstein-journals.org Advanced synthetic protocols, such as the PERFECT (PERFluorination of an Esterified Compound then Thermal elimination) process, utilize partially fluorinated esters as substrates for direct fluorination to produce various perfluorinated compounds, including ketones and acyl fluorides. agc.comoup.com The synthesis of these esters can be achieved through methods like the esterification of a non-fluorinated alcohol with a perfluoroacyl fluoride (B91410). agc.com

From an environmental standpoint, perfluoroalkyl esters fall under the broad category of per- and polyfluoroalkyl substances (PFAS). nih.govservice.gov.uk This group of chemicals is often referred to as "forever chemicals" due to their extreme persistence in the environment, a direct consequence of the robust C-F bond. service.gov.ukacs.org The environmental presence of perfluoroalkyl acids like Perfluorooctanoic acid (PFOA) and Perfluorooctane sulfonic acid (PFOS) originates from industrial use, disposal of consumer products, and the degradation of larger precursor molecules, which include perfluoroalkyl esters. nih.gov These esters can undergo hydrolysis to form corresponding perfluoroalkyl carboxylic acids (PFCAs), which are themselves highly persistent and have been detected globally in wildlife and humans. nih.govacs.orgindustrialchemicals.gov.au For example, many PFAS are expected to degrade into short-chain PFCAs such as perfluorohexanoic acid (PFHxA), perfluoropentanoic acid (PFPeA), and perfluorobutanoic acid (PFBA). industrialchemicals.gov.au

Below are the physicochemical properties of Allyl perfluoropentanoate and its corresponding carboxylic acid, Perfluoropentanoic acid.

| Property | This compound | Perfluoropentanoic Acid (PFPA) |

|---|---|---|

| CAS Number | 84145-17-5 epa.govscbt.com | 2706-90-3 guidechem.comchemicalbook.com |

| Molecular Formula | C₈H₅F₉O₂ scbt.com | C₅HF₉O₂ guidechem.comchemicalbook.com |

| Molecular Weight | 304.11 g/mol scbt.com | 264.05 g/mol guidechem.comchemicalbook.com |

| Boiling Point | Not available | 140 °C chemicalbook.com |

| Density | Not available | 1.713 g/mL at 25 °C chemicalbook.com |

| Refractive Index | Not available | n20/D 1.294 chemicalbook.com |

Role of Allylic Substrates in Organic Synthesis and Polymer Science

The allyl group, characterized by a C=C double bond adjacent to a CH₂ group, makes allylic substrates exceptionally versatile reagents in chemical synthesis and polymer science. researchgate.net In organic synthesis, allylic compounds are valuable precursors for constructing a wide array of molecular structures, including complex heterocyclic compounds, through transition metal-catalyzed reactions like allylic substitution. researchgate.netbohrium.com These reactions provide an efficient means to form new carbon-carbon and carbon-heteroatom bonds, making them fundamental in the synthesis of pharmaceuticals and other bioactive molecules. bohrium.comresearchgate.net

In polymer science, the reactivity of the allyl double bond is central to polymerization processes. nih.gov Allyl-terminated polymers can be synthesized and subsequently modified through various chemical reactions, allowing for the creation of materials with tailored functionalities. nih.gov This has led to an emerging class of functional polymers with significant biomedical applications, including in drug delivery and tissue engineering. nih.gov Thiol-ene polymerization, which involves the reaction between a thiol and an alkene (like an allyl group), is another key application used in fields like 3D printing. researchgate.net Furthermore, monomers like allyl diglycol carbonate are used to produce poly(allyl diglycol carbonate) (PADC), a polymer widely employed as a nuclear track detector, highlighting the specialized applications of allylic polymers. mdpi.com

The combination of the perfluorinated chain and the allylic group in a single molecule like this compound suggests a monomer with potential for creating polymers with a unique set of properties.

| Functional Group | Associated Properties and Applications |

|---|---|

| Perfluoropentanoate Chain | High thermal and chemical stability, hydrophobicity and oleophobicity (oil/water repellency), low surface tension, environmental persistence. wikipedia.orgnih.govrsc.org |

| Allylic Group | Site for polymerization (free-radical, thiol-ene), precursor for synthetic transformations (e.g., allylic substitution), enables post-synthesis modification of polymers. researchgate.netnih.govresearchgate.net |

Research Gaps and Future Directions for this compound Investigation

Despite the well-documented importance of both fluorinated compounds and allylic substrates, specific research on hybrid molecules like this compound is limited. Several key research gaps and future directions can be identified.

First, the environmental fate and degradation pathways of this compound are largely unknown. While it is expected to hydrolyze to the highly persistent Perfluoropentanoic acid (PFPA), the rate and mechanisms of this transformation under various environmental conditions require detailed investigation. acs.orgindustrialchemicals.gov.au Understanding its potential for long-range transport and bioaccumulation is critical, given the concerns surrounding the broader class of PFAS. researchgate.netnih.gov

Second, a significant gap exists in the area of polymer science. While the allyl functionality suggests potential as a monomer, comprehensive studies on the polymerization of this compound are lacking. Future research should focus on its polymerization behavior (e.g., via free-radical or thiol-ene mechanisms), the characterization of the resulting polymers, and the evaluation of their properties. These polymers could exhibit a valuable combination of thermal stability, chemical resistance, and low surface energy, making them candidates for advanced coatings, specialty membranes, or low-friction materials. nih.govresearchgate.net

Finally, there is a need for more accessible and optimized synthetic protocols for this compound itself. While general methods for synthesizing perfluorinated esters exist, dedicated studies to improve yield, purity, and cost-effectiveness for this specific compound would facilitate further research into its applications. beilstein-journals.orgagc.com As part of the vast and diverse class of thousands of PFAS chemicals, many of which have not been studied for their toxicological or environmental profiles, focused research on this compound is necessary to fill critical data gaps and properly assess its potential benefits and risks. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F9O2/c1-2-3-19-4(18)5(9,10)6(11,12)7(13,14)8(15,16)17/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJAXDQRZMGUOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30233046 | |

| Record name | Allyl perfluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84145-17-5 | |

| Record name | 2-Propen-1-yl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84145-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl perfluorovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084145175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl perfluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl perfluorovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of Allyl Perfluoropentanoate

Hydrolysis Pathways of Perfluorinated Esters

Hydrolysis represents a critical transformation pathway for perfluorinated esters like Allyl perfluoropentanoate in aquatic environments. This process involves the cleavage of the ester bond, yielding a perfluorinated carboxylic acid (PFCA) and an alcohol. acs.org For this compound, this reaction produces perfluoropentanoic acid and allyl alcohol. The rate and mechanism of hydrolysis are highly dependent on the pH of the surrounding medium, with distinct kinetics under acidic, basic, and neutral conditions. tandfonline.com

Under acidic conditions, the hydrolysis of esters, including perfluorinated ones, typically proceeds through the AAC2 (acid-catalyzed, bimolecular, acyl-oxygen cleavage) mechanism. researchgate.net This mechanism involves an initial rapid and reversible protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a rate-determining nucleophilic attack by a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (allyl alcohol) regenerates the acid catalyst and releases the carboxylic acid (perfluoropentanoic acid).

The kinetics of this process are first-order with respect to both the ester and the acid catalyst. The strong electron-withdrawing nature of the perfluoropentanoyl group significantly influences the initial protonation step. While this inductive effect facilitates the nucleophilic attack of water on the protonated ester, it disfavors the initial protonation of the carbonyl oxygen. researchgate.net

Table 1: Representative Kinetic Parameters for Acid-Catalyzed Hydrolysis of Esters This table illustrates typical kinetic behavior for ester hydrolysis under acidic conditions. Specific values for this compound are not publicly available and would require experimental determination.

| Ester Type | Catalyst | Rate Constant (kH) [M-1s-1] | Reaction Order |

| Aliphatic Ester | H⁺ | 1.0 x 10⁻⁴ - 1.0 x 10⁻⁵ | First-order in ester and H⁺ |

| Activated Ester (e.g., Perfluorinated) | H⁺ | Generally faster than unactivated esters | First-order in ester and H⁺ |

Base-catalyzed hydrolysis, or saponification, is a significantly more rapid degradation pathway for perfluorinated esters compared to acid-catalyzed or neutral hydrolysis. researchgate.net This reaction follows the BAC2 (base-catalyzed, bimolecular, acyl-oxygen cleavage) mechanism, which involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. chemrxiv.org The presence of the electron-withdrawing nonafluorobutyl group makes the carbonyl carbon of this compound highly susceptible to this attack, leading to the formation of a tetrahedral intermediate. This intermediate then rapidly collapses to form the carboxylate anion and allyl alcohol.

Table 2: Effect of Fluorination on Base-Catalyzed Hydrolysis Half-Life of Ethyl Esters at pH 11 Data adapted from a study on N-acetylproline ethyl esters to illustrate the powerful effect of fluorination on hydrolytic stability. This demonstrates the high reactivity expected for perfluorinated esters like this compound under basic conditions. nih.gov

| Ester Moiety | Number of Fluorine Atoms | Half-life (t1/2) [min] |

| Ethyl | 0 | ~180 |

| 2-Fluoroethyl | 1 | ~22 |

| 2,2-Difluoroethyl | 2 | ~7 |

| 2,2,2-Trifluoroethyl | 3 | ~6 |

In the absence of acid or base catalysts, esters undergo neutral hydrolysis through direct reaction with water. This process is generally much slower than catalyzed hydrolysis. researchgate.net For highly activated esters, such as those with perfluoroalkyl groups, the mechanism is thought to involve a water autoionization pathway. nih.gov In this proposed mechanism, water autoionizes to form a hydroxide ion, which is the effective nucleophile, aided by a second water molecule acting as a general base (a WAIB mechanism). nih.gov This is distinct from the mechanism for unactivated esters, where water autoionization is followed by protonation of the ester. nih.gov The high electrophilicity of the carbonyl carbon in this compound makes it susceptible to attack even by the low concentration of hydroxide ions present in neutral water.

The molecular structure of this compound is the primary determinant of its hydrolytic stability. The most significant structural feature is the perfluoropentanoyl group.

Inductive Effect: The presence of nine fluorine atoms on the acyl portion of the molecule exerts a powerful negative inductive effect (-I). This effect withdraws electron density from the carbonyl carbon, making it highly electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. This significantly weakens the ester bond and decreases its hydrolytic stability compared to non-fluorinated analogs. acs.orgscispace.com

Fluorination Degree: The hydrolytic stability of fluorinated esters is inversely proportional to the number of fluorine atoms. Studies have shown that as the degree of fluorination increases, the half-life of the ester decreases dramatically under hydrolytic conditions. nih.gov

Perfluorinated α-Carbon: The presence of a perfluorinated α-carbon (the carbon adjacent to the carbonyl group) is considered a key factor in driving the instability of the ester bond in this class of compounds. acs.org

Leaving Group: The stability of the leaving group (the alkoxide) also influences the reaction rate. The allyl group is a relatively stable leaving group. However, the overwhelming influence on the reactivity of this compound comes from the electronic effects of the heavily fluorinated acyl side.

Oxidative Degradation Mechanisms

In addition to hydrolysis, oxidative processes, particularly in the atmosphere, can contribute to the transformation of this compound.

Once volatilized into the troposphere, this compound is expected to undergo degradation primarily through reaction with hydroxyl (OH) radicals. reading.ac.uk The perfluoroalkyl chain is chemically inert towards oxidation by OH radicals. Therefore, the reaction is anticipated to be initiated by the abstraction of a hydrogen atom from the allylic C-H bonds or by the addition of the OH radical to the C=C double bond of the allyl group.

This initial reaction would lead to the formation of a carbon-centered radical, which would then react rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of this peroxy radical in the atmosphere would lead to a cascade of products. While specific degradation pathways for this compound have not been detailed in the literature, the atmospheric oxidation of other fluorinated precursor compounds is known to ultimately yield persistent perfluorinated carboxylic acids. mdpi.comnih.gov The atmospheric lifetime of such compounds with respect to reaction with OH radicals is typically on the scale of days. For example, the related compound N-ethylperfluorobutyramide has an estimated atmospheric lifetime of approximately 4.4 days. nih.gov

Fluorinated esters themselves are known atmospheric degradation products of other fluorinated compounds, such as hydrofluoroethers (HFEs). reading.ac.uk Their subsequent degradation is a component in the atmospheric pathway that leads to the formation and long-range transport of PFCAs. reading.ac.uksemanticscholar.org

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of procedures that rely on the in-situ generation of highly reactive radical species to bring about the oxidation and degradation of persistent organic pollutants.

Peroxydisulfate (B1198043) (S₂O₈²⁻) can be activated by heat, UV light, or transition metals to form the sulfate (B86663) radical (SO₄⁻•), a powerful oxidizing agent. While direct studies on this compound are lacking, research on other perfluorinated carboxylic acids (PFCAs) indicates that the sulfate radical can initiate their degradation. The process is believed to commence with an electron transfer from the carboxylate group to the sulfate radical, leading to decarboxylation and the formation of a perfluoroalkyl radical. This radical can then undergo further reactions, leading to a stepwise shortening of the perfluorinated chain.

The general proposed mechanism for PFCA degradation by sulfate radicals is as follows:

Initiation: Activation of peroxydisulfate to generate sulfate radicals.

Decarboxylation: The sulfate radical abstracts an electron from the carboxylate group of the perfluorinated ester, leading to the loss of CO₂ and the formation of a perfluoroalkyl radical.

Chain Shortening: The perfluoroalkyl radical reacts with water and other oxidants, leading to the elimination of HF and the formation of a shorter-chain PFCA.

Propagation: The process repeats, progressively shortening the perfluoroalkyl chain.

It is important to note that the allyl group in this compound could also be a site of attack by sulfate radicals, potentially leading to different initial degradation pathways compared to saturated perfluoroalkyl esters.

UV-Advanced Reduction Processes (ARPs) generate hydrated electrons (e⁻aq), which are potent reducing agents capable of degrading various oxidized and halogenated organic compounds. These processes are considered promising for the treatment of PFAS, which are often resistant to oxidation. The reaction between a PFAS molecule and a hydrated electron typically initiates a reductive defluorination process.

For a compound like this compound, the hydrated electron would likely react with the molecule, leading to the cleavage of a carbon-fluorine (C-F) bond, which is a critical step in the degradation of perfluorinated compounds. The reactivity and specific degradation pathways would depend on the molecular structure, including the influence of the ester and allyl functional groups on the electron affinity of different parts of the molecule.

In both AOPs and ARPs, radical species are the key drivers of degradation.

Sulfate Radicals (SO₄⁻•): In peroxydisulfate-based AOPs, these radicals are the primary oxidants. They are effective in initiating the degradation of PFCAs through decarboxylation.

Hydroxyl Radicals (•OH): Although generally less effective against the perfluorinated chain itself, hydroxyl radicals can be formed in some AOPs and may play a role in the degradation of the non-fluorinated parts of the molecule, such as the allyl group, or in subsequent reactions of degradation intermediates.

Hydrated Electrons (e⁻aq): In ARPs, these are the primary reducing agents that can initiate the cleavage of the strong C-F bonds, leading to defluorination.

Reductive Degradation Pathways

Reductive degradation pathways are crucial for the breakdown of highly fluorinated compounds like this compound, as the C-F bond is susceptible to reductive cleavage.

Hydrogenolysis is a chemical reaction that involves the cleavage of a chemical bond by hydrogen. In the context of perfluorinated esters, this would typically involve the reaction with a source of hydrogen in the presence of a catalyst. This process could potentially cleave the C-F bonds, replacing fluorine atoms with hydrogen atoms, or cleave the ester linkage. The specific conditions, such as the choice of catalyst and hydrogen source, would be critical in determining the reaction products. While specific data for this compound is unavailable, hydrogenolysis is a known method for the dehalogenation of various organohalogen compounds.

The interaction of low-energy electrons with molecules can lead to dissociative electron attachment, a process where the molecule captures the electron and subsequently fragments. For a molecule like this compound, electron attachment could lead to the cleavage of several bonds:

C-F Bond Cleavage: This is a key pathway for the degradation of perfluorinated compounds, leading to the formation of a fluoride (B91410) ion and a perfluoroalkyl radical.

Ester Bond Cleavage: The ester linkage could also be a site for electron-induced cleavage, leading to the formation of a perfluoropentanoate anion and an allyl radical.

Allylic C-O Bond Cleavage: Cleavage of the bond between the allyl group and the oxygen atom of the ester is another possibility.

The relative probabilities of these different cleavage pathways would depend on the electron energy and the specific electronic structure of this compound.

Reactivity of the Allylic Moiety

The allylic group, characterized by the structural formula -CH₂-CH=CH₂, is a site of enhanced reactivity. This heightened reactivity is attributed to the relative weakness of the allylic C-H bonds and the stability of the resulting allyl radical, cation, or anion intermediates through resonance. wikipedia.org

Hydrogen abstraction from the allylic position is a fundamental reaction, particularly in radical-mediated processes such as polymerization. nih.govnih.gov The initiation of these reactions often involves the generation of a radical species that abstracts a hydrogen atom from the α-methylene group of the allyl component. frontiersin.org This process results in the formation of a resonance-stabilized allyl radical. nih.gov

The general mechanism for hydrogen abstraction can be represented as follows:

Initiator → 2 R• (Radical generation)

R• + CH₂=CH-CH₂-OCOC₄F₉ → RH + CH₂=CH-ĊH-OCOC₄F₉ (Hydrogen abstraction)

The stability of the resulting allyl radical is a critical factor driving this reaction. This stability arises from the delocalization of the unpaired electron across the C1 and C3 positions of the allyl system.

Research on various allyl-type monomers has shown that the rate and efficiency of hydrogen abstraction can be influenced by the nature of the initiator and the structure of the monomer itself. nih.govfrontiersin.org For instance, photopolymerization studies often utilize photoinitiators that, upon excitation, enter a triplet state capable of abstracting a hydrogen atom from the allyl monomer, thereby generating the primary allyl radicals necessary for chain propagation. nih.govfrontiersin.orgresearchgate.net

Table 1: Key Factors Influencing Hydrogen Abstraction in Allyl Monomers

| Factor | Description | Implication for this compound |

| Initiator Type | The energy and reactivity of the initiating radical (e.g., from thermal or photoinitiators) determine the efficiency of H-abstraction. nih.gov | Highly reactive radicals will readily abstract the allylic hydrogen. |

| Bond Dissociation Energy | The C-H bonds at the allylic position are weaker than typical sp³ C-H bonds, facilitating abstraction. wikipedia.org | The allylic C-H bonds in this compound are the most susceptible to radical attack. |

| Radical Stability | The resulting allyl radical is stabilized by resonance, making the abstraction process more favorable. wikipedia.org | The formation of the perfluoropentanoyloxy-substituted allyl radical is a key driving force. |

| Solvent Effects | The surrounding solvent can influence the reaction kinetics of hydrogen abstraction. nih.gov | The choice of solvent can be used to modulate the rate of radical reactions involving this compound. |

This table is generated based on principles of radical chemistry and hydrogen abstraction reactions in allyl-type monomers.

The dual functionality of this compound allows for a range of selective chemical transformations targeting either the allyl group or the perfluorinated ester.

The allyl group can undergo a variety of reactions, including but not limited to:

Oxidation: The allylic C-H bonds are susceptible to oxidation, which can lead to the formation of allylic alcohols or enones. wikipedia.org Reagents like selenium dioxide are known to effect such transformations. wikipedia.org

Deprotection (Cleavage of the Allyl Ester): The allyl group is frequently used as a protecting group for carboxylic acids. Its removal can be achieved under mild conditions using metal catalysts, such as palladium(0) or ruthenium complexes. acsgcipr.org This process involves the formation of a π-allyl metal complex, followed by nucleophilic attack that liberates the carboxylate. acsgcipr.org This selectivity is crucial in complex syntheses where other functional groups might be sensitive to harsher deprotection conditions. acsgcipr.org

Metathesis Reactions: The double bond of the allyl group can participate in olefin metathesis reactions, such as ring-closing metathesis (RCM), ring-opening metathesis (ROM), and cross-metathesis (CM), allowing for the construction of new carbon-carbon bonds. mtak.huresearchgate.net The success and pathway of these transformations are highly dependent on the catalyst and substrate structure. mtak.hu

The perfluorinated ester moiety also presents opportunities for selective transformations. The high electrophilicity of the carbonyl carbon, due to the strong electron-withdrawing effect of the perfluorononanoate chain, makes it susceptible to nucleophilic attack. However, the steric bulk of the fluorinated chain can influence the accessibility of the carbonyl group. A notable transformation is the conversion of perfluorinated esters to perfluorinated acyl fluorides or ketones using non-hydroxylic nucleophiles. google.com

Table 2: Selective Transformations of this compound

| Moiety Targeted | Reaction Type | Reagents/Conditions | Resulting Functional Group |

| Allyl | Oxidation | Selenium Dioxide | Allylic Alcohol |

| Allyl | Deprotection | Pd(0) or Ru complexes, Nucleophilic scavenger | Carboxylic Acid |

| Allyl | Cross-Metathesis | Grubbs' or other metathesis catalysts, Olefin partner | Substituted Alkene |

| Ester | Conversion to Acyl Fluoride | Non-hydroxylic nucleophiles (e.g., fluoride ions) | Acyl Fluoride |

This table outlines potential selective transformations based on established reactivity of allyl esters and perfluorinated esters.

The selectivity in these transformations is a key aspect. For instance, the mild conditions required for the palladium-catalyzed deallylation allow for the preservation of other sensitive functional groups within a molecule. acsgcipr.org Conversely, reactions targeting the ester group must contend with the potential for competing reactions at the allyl double bond. The choice of reagents and reaction conditions is therefore critical in achieving the desired chemical outcome.

Environmental Fate and Remediation of Perfluorinated Esters

Abiotic Transformation Pathways in Environmental Compartments

Abiotic transformation, occurring without the involvement of living organisms, is a key factor in determining the environmental fate of chemical compounds. For perfluorinated esters, these pathways include hydrolysis in water and soil, and transformation in the atmosphere.

Hydrolytic Stability and Half-Lives in Aquatic and Terrestrial Systems

The hydrolysis of monomeric FTAcrs can be a significant degradation pathway under certain environmental conditions. nih.gov The rate of this reaction is influenced by temperature and pH. For instance, in marine systems, the hydrolysis half-lives of these monomers could be several years, while in some landfill environments, they could be as short as several days. nih.govtandfonline.com This abiotic hydrolysis is considered a potentially significant contributor to the environmental presence of perfluoroalkyl carboxylic acids (PFCAs) and fluorotelomer alcohols (FTOHs). nih.gov In contrast, polymeric forms of these esters are expected to be much more resistant to hydrolysis, with estimated half-lives in soils and natural waters spanning from centuries to millennia. nih.govtandfonline.com

Estimated Hydrolytic Half-Lives for Monomeric Fluorotelomer Acrylates (FTAcrs)

| Environmental System | Estimated Half-Life Range | Reference |

|---|---|---|

| Marine Systems | Several years | nih.gov |

| Landfills | As low as several days | nih.govtandfonline.com |

| Natural Waters (Polymeric FTAcrs) | Several centuries to millennia | nih.govtandfonline.com |

| Soil (Polymeric FTAcrs) | Several centuries to millennia | nih.govtandfonline.com |

Note: The data presented is for fluorotelomer acrylates (FTAcrs) as analogues, due to the absence of specific hydrolytic data for Allyl perfluoropentanoate.

Atmospheric Persistence and Transformation

Volatile PFAS, including certain esters, can enter the atmosphere where their persistence and transformation are governed by factors like photolysis and reactions with atmospheric oxidants. newmoa.org The atmosphere serves as a significant medium for the long-range transport of these substances from source areas to remote ecosystems. acs.orgcopernicus.org

Formation of Persistent Perfluoroalkyl Carboxylic Acids (PFCAs) as Metabolites

A primary environmental concern with perfluorinated esters is their role as precursors to highly persistent perfluoroalkyl carboxylic acids (PFCAs). nih.govdiva-portal.org Through processes like abiotic hydrolysis and biotransformation, the ester linkage is cleaved, releasing the perfluorinated carboxylate and an alcohol. nih.gov

For this compound, hydrolysis would yield perfluoropentanoic acid (PFPeA) and allyl alcohol. PFPeA is a short-chain PFCA, which is highly persistent in the environment due to the strength of the carbon-fluorine bonds that make up its alkyl chain. nih.gov The formation of these terminal degradation products is a critical aspect of the environmental fate of precursor compounds. acs.orgresearchgate.netindustrialchemicals.gov.au Studies on other perfluorinated esters, such as polyfluoroalkyl phosphate (B84403) esters (PAPs), have confirmed their biotransformation into PFCAs in vivo, highlighting this as a significant exposure pathway. nih.gov

Remediation and Destruction Technologies for Perfluorinated Compounds

Due to their persistence, the remediation of PFAS-contaminated water and soil requires specialized technologies. Research has focused on both destructive methods that break the strong carbon-fluorine bonds and non-destructive methods that concentrate the contaminants for disposal.

Advanced Oxidation and Reduction Processes for Defluorination

Advanced Oxidation Processes (AOPs) are a group of chemical treatment methods designed to degrade persistent organic pollutants. redalyc.org These processes generate highly reactive radicals, such as hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO₄•⁻), which can break down PFAS molecules. redalyc.orgresearchgate.net However, traditional AOPs that rely on hydroxyl radicals have been found to be relatively ineffective against many PFAS. nih.gov

Processes that generate sulfate radicals, such as activated persulfate oxidation, have shown more promise for PFAS defluorination. nih.gov Other destructive technologies being investigated include:

Electrochemical Oxidation: This method uses an electric current to generate strong oxidizing agents on an electrode surface, leading to the degradation of PFAS. redalyc.org

Sonochemical Oxidation: High-frequency ultrasound is used to create cavitation bubbles in water. The collapse of these bubbles generates extreme temperatures and pressures, leading to the pyrolysis and degradation of PFAS molecules at the bubble-water interface. redalyc.orgresearchgate.net

Plasma Treatment: This technology uses high-energy plasma to generate a mix of reactive species that can effectively destroy PFAS. researchgate.net

Advanced Reduction Processes (ARPs): Using agents like hydrated electrons (eₐq⁻), ARPs can also achieve reductive defluorination of PFAS. awa.asn.au

Comparison of Advanced Oxidation/Reduction Processes for PFAS Degradation

| Technology | Mechanism | Key Reactive Species | Effectiveness Notes | Reference |

|---|---|---|---|---|

| Activated Persulfate | Oxidation | Sulfate Radical (SO₄•⁻) | More effective than •OH-based AOPs for some PFAS. Heat, UV, or metal activation can be used. | nih.gov |

| Electrochemical Oxidation | Oxidation | Hydroxyl Radical (•OH), Direct Electron Transfer | Effective for various PFAS, but can have high energy costs and potential for byproduct formation. | redalyc.org |

| Sonolysis / Sonochemical Oxidation | Pyrolysis and Radical Reactions | •OH, Pyrolysis | Effective for PFOA and PFOS, particularly at the cavitation bubble interface. Energy intensive. | redalyc.orgresearchgate.net |

| Plasma Treatment | Multiple Reactive Species | Radicals, UV, Shockwaves | High degradation efficiency but can be complex and energy-intensive. | researchgate.net |

| UV-based Reduction | Reduction | Hydrated Electron (eₐq⁻) | Effective for PFOA degradation via reductive defluorination. | awa.asn.au |

Note: The effectiveness of these technologies can vary significantly based on the specific PFAS compound, water matrix, and operational conditions.

Adsorption and Pre-concentration Strategies

Adsorption is a widely used and effective technology for removing PFAS from water. epa.gov It is a non-destructive process where PFAS molecules adhere to the surface of a porous material. This method concentrates the PFAS, which then requires further management, such as incineration or landfilling of the spent adsorbent material. itrcweb.org

Commonly used adsorbents include:

Granular Activated Carbon (GAC): GAC is the most studied and widely implemented technology for PFAS removal from drinking water. epa.gov It has a high surface area and is effective at adsorbing a range of PFAS, particularly long-chain compounds. jchr.org

Ion Exchange Resins (AER): Anion exchange resins are highly effective for removing negatively charged PFAS like PFCAs. epa.gov They can have higher capacities and faster kinetics than GAC for certain PFAS. itrcweb.org

Biochar: Derived from the pyrolysis of biomass, biochar is being explored as a more sustainable and cost-effective adsorbent for PFAS. nih.govresearchgate.net Its effectiveness depends on the feedstock and production conditions. nih.gov

Novel Adsorbents: Research is ongoing into other materials like functionalized polymers and nanomaterials to develop adsorbents with higher capacity and selectivity for a broader range of PFAS. jchr.org

Common Adsorbents for PFAS Removal

| Adsorbent | Primary Removal Mechanism | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Granular Activated Carbon (GAC) | Adsorption (Hydrophobic Interactions) | Well-established technology, effective for long-chain PFAS, relatively low cost. | Less effective for short-chain PFAS, competition from natural organic matter, requires disposal/regeneration. | epa.govjchr.org |

| Anion Exchange Resins (AER) | Ion Exchange, Adsorption | High capacity, rapid kinetics, effective for a broad range of PFAS including short-chains. | Higher cost than GAC, potential for fouling, requires regeneration or disposal. | epa.govitrcweb.org |

| Biochar | Adsorption | Potentially low-cost, sustainable (made from waste biomass). | Performance is highly variable, may have lower capacity than GAC/AER. | nih.govresearchgate.net |

Ecotoxicological Investigations of Perfluorinated Compounds with Ester Linkages

Aquatic Ecotoxicity Assessments

Characterization Factors and Predictive Models

No studies detailing the characterization factors or the application of predictive models for the aquatic ecotoxicity of Allyl perfluoropentanoate are currently available. Research in this area would be essential for assessing its potential environmental risk and for developing a comparative understanding of its impact relative to other per- and polyfluoroalkyl substances (PFAS).

Toxicity to Aquatic Organisms

There is no available data from studies investigating the acute or chronic toxicity of this compound to representative aquatic organisms such as algae, invertebrates (e.g., Daphnia magna), or fish. Such studies are fundamental to establishing water quality guidelines and understanding the potential for this compound to cause harm to aquatic life.

Cellular and Molecular Mechanisms of Toxicity

Oxidative Stress Induction

The potential for this compound to induce oxidative stress in biological systems has not been investigated. Research into its ability to generate reactive oxygen species (ROS) and impact cellular antioxidant defense mechanisms is necessary to elucidate a key potential pathway of toxicity.

Hepatotoxicity and Neurotoxicity

There are no published studies on the potential hepatotoxic or neurotoxic effects of this compound. Investigations into its effects on liver cells (hepatocytes) and nervous system cells are required to understand its potential to cause organ-specific toxicity.

Endocrine Disruption Potentials

The endocrine disruption potential of this compound remains uncharacterized. Studies are needed to determine if this compound can interfere with the endocrine systems of wildlife and humans, a known concern for other PFAS compounds.

Mixture Toxicity of Perfluorinated Compounds

The environmental presence of individual PFAS is rare; they typically occur as complex mixtures. This co-exposure can lead to combined toxic effects that may not be predicted from the toxicity of the individual substances alone. Research into the mixture toxicity of PFAS is an emerging field, with most studies focusing on well-known long-chain compounds. However, the principles and findings from these studies are relevant for considering the potential impacts of substances like this compound in the environment.

A key concern is that even if individual PFAS are present at concentrations below their respective no-effect levels, the mixture as a whole can still elicit an adverse response. For instance, studies on mixtures of various PFAS have demonstrated combined effects on neurotoxicity and mitochondrial toxicity. acs.org The "concentration addition" model is often used to predict the combined effect of substances with similar modes of action. However, the diverse structures and potential mechanisms of toxicity within the broad class of PFAS make the application of such models challenging. acs.orgnih.gov

Key Research Findings on PFAS Mixture Toxicity:

Increased Toxicity: In vitro studies have shown that mixtures of PFAS can be more toxic than the individual compounds. ewg.org

Additive and Synergistic Effects: Depending on the specific compounds and their concentrations, the combined effects can be additive (the sum of individual effects) or synergistic (greater than the sum of individual effects).

Challenges in Prediction: The complexity of environmental PFAS mixtures makes it difficult to predict their combined toxicity accurately.

Interactive Data Table: Toxicity of Selected Short-Chain PFAS

This table presents toxicity data for short-chain PFAS that may be relevant for assessing the potential risks of this compound and its degradation products.

| Compound | Organism | Endpoint | Effect Concentration |

| Perfluorohexanoic acid (PFHxA) | Freshwater microbial community | Growth inhibition | > 100 ng/L frontiersin.org |

| Perfluorobutanoic acid (PFBA) | Rats | Liver and kidney damage | High doses mst.dk |

| Perfluorohexane sulfonate (PFHxS) | Rats | Most toxic short-chain PFAS tested | mst.dk |

| 6:2 Fluorotelomer alcohol (6:2 FTOH) | Tetrahymena thermophile | Growth inhibition | More susceptible than to long-chain FTOHs mst.dk |

Bioaccumulation Potential and Biotransformation

The bioaccumulation potential of a substance refers to its ability to be taken up by an organism and accumulate in its tissues. For PFAS, bioaccumulation is influenced by factors such as the length of the perfluorinated carbon chain. While long-chain PFAS are known to be highly bioaccumulative, shorter-chain compounds generally exhibit lower bioaccumulation potential. nih.gov However, they are still of concern due to their high mobility in aquatic systems and the potential for continuous exposure. nih.gov

Biotransformation is the process by which a substance is chemically altered within an organism. For compounds with ester linkages like this compound, a primary biotransformation pathway is likely to be hydrolysis, which would cleave the ester bond. ecoitn.eu This process would release allyl alcohol and perfluoropentanoic acid (PFPeA). The subsequent fate of these degradation products would then be of ecotoxicological interest. PFPeA, as a short-chain perfluorinated carboxylic acid, is expected to be persistent and mobile in the environment. mdpi.com

Studies on the biotransformation of other polyfluorinated substances, such as fluorotelomer alcohols and polyfluoroalkyl phosphate (B84403) esters, have shown that they can be transformed into persistent perfluorinated carboxylic acids. semanticscholar.orgnih.gov This suggests that precursor compounds, which may initially appear to have low bioaccumulation potential, can be a source of more persistent and bioaccumulative degradation products.

Key Research Findings on Bioaccumulation and Biotransformation:

Chain Length Dependence: The bioaccumulation potential of perfluorinated acids is generally related to the length of their carbon chain. acs.org

Protein Binding: The accumulation of perfluorinated acids in organisms is thought to be related to their binding to proteins such as serum albumin and liver fatty acid-binding proteins. acs.org

Precursor Transformation: Polyfluorinated substances can be biotransformed into highly persistent perfluorinated acids. nih.gov

Interactive Data Table: Bioaccumulation of Perfluoropentanoic Acid (PFPeA)

This table presents available data on the bioaccumulation of PFPeA, a likely degradation product of this compound.

| Organism | Tissue/Organ | Bioconcentration Factor (BCF) |

| Cyprinus carpio (Common Carp) | Gallbladder | High concentrations observed nih.gov |

| Cyprinus carpio (Common Carp) | Kidneys | High concentrations observed nih.gov |

| Pimephales promelas (Fathead Minnow) | Whole body | Uptake observed oup.com |

| Horticultural Plants | Leaves and Fruits | Enrichment observed nih.govmdpi.com |

Environmental Risk Assessment Methodologies

Environmental risk assessment for PFAS is a complex and evolving field. wrcgroup.comnih.gov The large number of PFAS, their diverse chemical properties, and the limited toxicological data for many of these compounds pose significant challenges. wrcgroup.comsanbornhead.com For emerging contaminants like this compound, for which specific data is lacking, risk assessment often relies on approaches such as read-across and grouping.

The read-across approach involves using data from well-studied compounds to predict the properties and effects of structurally similar, but less-studied, substances. In the case of this compound, data from other short-chain perfluorinated esters and its potential degradation product, PFPeA, would be used in a read-across assessment.

Grouping of chemicals is another strategy to manage the large number of PFAS. nih.gov By grouping substances with similar structures and properties, it may be possible to make more general statements about their potential risks and to prioritize them for further testing. This compound would likely be grouped with other polyfluorinated substances that have the potential to degrade to perfluorinated carboxylic acids.

The Hazard Index (HI) approach is often used for the initial assessment of chemical mixtures. nih.gov This method assumes dose additivity and involves summing the risk quotients (exposure divided by a toxicity reference value) for each component in the mixture. While this approach has been applied to PFAS mixtures, there are uncertainties due to the potential for different modes of action among the various compounds. nih.gov

Key Methodologies in PFAS Risk Assessment:

Read-Across and Grouping: Using data from well-characterized PFAS to assess the risks of less-studied compounds.

Hazard Index (HI): A screening-level tool for assessing the risk of chemical mixtures.

Advanced Analytical and Spectroscopic Characterization Techniques

Mass Spectrometry-Based Approaches

Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as the cornerstone for the analysis of PFAS due to its high sensitivity and selectivity. labrulez.com For a compound like allyl perfluoropentanoate, both liquid and gas chromatography-mass spectrometry approaches are applicable, each offering distinct advantages.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a principal technique for the analysis of a wide range of PFAS, especially non-volatile species. mdpi.com While this compound may be amenable to gas chromatography, LC-MS/MS can be employed for its analysis, particularly in complex matrices where derivatization is not desired. The technique offers high selectivity through multiple reaction monitoring (MRM), which is crucial for distinguishing the target analyte from matrix interferences. mdpi.com For analogous PFAS, reversed-phase chromatography is commonly used, often with a C18 or a more specialized column like a pentafluorophenyl (PFP) phase to enhance separation. chromatographyonline.com The addition of modifiers such as ammonium (B1175870) acetate (B1210297) to the mobile phase can improve chromatographic peak shape and ionization efficiency. chromatographyonline.com

Table 1: Illustrative LC-MS/MS Parameters for PFAS Analysis Applicable to this compound

| Parameter | Typical Setting |

|---|---|

| Chromatography | |

| Column | C18 or Pentafluorophenyl (PFP) |

| Mobile Phase A | Water with ammonium acetate |

| Mobile Phase B | Methanol (B129727) or Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M-H]⁻ or other adducts |

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, is invaluable for the identification of novel or emerging PFAS like this compound, for which analytical standards may not be readily available. nih.gov HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation of compounds with the same nominal mass. This is particularly useful in non-targeted screening of environmental samples to identify a broad range of unknown fluorinated compounds.

For volatile PFAS analyzed by GC-MS, electron ionization (EI) and chemical ionization (CI) are common techniques. nih.gov EI typically results in extensive fragmentation, providing a characteristic "fingerprint" mass spectrum that can be used for library matching. confex.com However, for some PFAS, the molecular ion may be weak or absent. In such cases, softer ionization techniques like CI may be preferred to enhance the abundance of the molecular ion.

Chromatographic Separation Methods

The choice of chromatographic method is largely dependent on the volatility and polarity of the analyte. For this compound, both gas and liquid chromatography are viable options.

Gas chromatography (GC) is particularly well-suited for the analysis of volatile and semi-volatile PFAS. shimadzu.comshimadzu.com Techniques such as headspace solid-phase microextraction (HS-SPME) coupled with GC-MS can be employed for the analysis of volatile PFAS in water and soil samples, offering the advantage of minimal sample preparation and reduced risk of contamination. shimadzu.com Thermal desorption (TD)-GC-MS/MS is another powerful technique for the analysis of airborne PFAS, providing enhanced sensitivity. gerstelus.com

High-performance liquid chromatography (HPLC) is the dominant separation technique for a broad range of PFAS, including esters. nih.gov As mentioned, reversed-phase columns are common, and the use of pentafluorophenyl (PFP) stationary phases can offer unique selectivity for fluorinated compounds through dipole-dipole, π-π, and charge transfer interactions. chromatographyonline.com

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Advantages | Considerations |

|---|---|---|

| GC-MS | - Excellent for volatile compounds - Established libraries for EI spectra | - May require derivatization for less volatile compounds - Potential for thermal degradation |

| LC-MS/MS | - Wide applicability to various PFAS - High sensitivity and selectivity | - Ionization efficiency can be a challenge for some volatile PFAS |

Spectroscopic Characterization Techniques

While mass spectrometry is the primary tool for detection and quantification, spectroscopic techniques provide crucial information for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful technique for the characterization of fluorinated compounds. It provides information on the number and chemical environment of fluorine atoms in the molecule, which can be used to confirm the structure of this compound and identify any isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in this compound. Characteristic absorption bands for the ester carbonyl group (C=O), C-O stretching, C-F bonds of the perfluorinated chain, and the C=C bond of the allyl group would be expected. For similar perfluorinated esters, the carbonyl band is typically observed in the region of 1737 cm⁻¹. scispace.commdpi.com

Table 3: Expected Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹⁹F NMR | -CF₃, -CF₂ | Characteristic shifts for perfluoroalkyl chains |

| ¹H NMR | Allyl group | Shifts corresponding to vinylic and allylic protons |

| ¹³C NMR | Carbonyl, Alkene, Perfluoroalkyl carbons | Distinct signals for each carbon environment |

| FTIR | C=O (ester) | ~1740 cm⁻¹ |

| C-F | ~1100-1300 cm⁻¹ |

Challenges in Trace-Level Detection and Sample Preparation

The analysis of this compound, like other PFAS, at trace levels presents several challenges. These compounds are often present at very low concentrations in complex environmental and biological matrices. rsc.orgwaters.com

Sample Preparation: Meticulous sample preparation is critical to isolate and concentrate the target analyte while removing interfering substances. organomation.com Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of PFAS from aqueous samples. mdpi.com For volatile compounds like this compound, headspace techniques like HS-SPME are advantageous as they minimize sample handling and potential for contamination. shimadzu.com

Contamination: A significant challenge in PFAS analysis is the potential for contamination from various sources, including sampling containers, laboratory equipment, and solvents. researchgate.net Therefore, rigorous quality control measures, including the use of PFAS-free materials and the analysis of procedural blanks, are essential to ensure data quality. itrcweb.org

Matrix Effects: Complex sample matrices can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry. researchgate.net This can be mitigated through effective sample cleanup, the use of matrix-matched calibration standards, and the use of isotopically labeled internal standards.

Application in Environmental Monitoring and Fate Studies

Direct research on the environmental monitoring and fate of this compound is not extensively available in peer-reviewed literature. However, as a member of the per- and polyfluoroalkyl substances (PFAS) class, its environmental behavior can be inferred from the well-documented characteristics of structurally similar compounds, particularly other short-chain PFAS and their precursors. PFAS are recognized for their high persistence in the environment due to the strength of the carbon-fluorine bond. nih.govnih.govyale.edu

The environmental fate of this compound is expected to be governed by its classification as a PFAS precursor. It is anticipated to undergo transformation in the environment, ultimately degrading to the highly persistent terminal product, perfluoropentanoic acid (PFPeA). The allyl group, an unsaturated hydrocarbon chain, is susceptible to environmental degradation processes that the perfluorinated tail is resistant to. This transformation can lead to the release of PFPeA into various environmental compartments.

Advanced analytical techniques are crucial for the detection and quantification of PFAS, including potential compounds like this compound, in environmental matrices. The primary method for the analysis of a wide range of PFAS is liquid chromatography-tandem mass spectrometry (LC-MS/MS). eurofins.comitrcweb.org This technique offers the high sensitivity and selectivity required to detect these compounds at the low concentrations (parts per trillion) often found in the environment. For the identification of unknown or novel PFAS, high-resolution mass spectrometry (HRMS) coupled with techniques like time-of-flight (TOF) or Orbitrap are increasingly utilized. researchgate.net

Environmental monitoring programs for PFAS typically involve the collection of various samples, including water (surface water, groundwater, drinking water), soil, sediment, and biota. itrcweb.org While specific monitoring data for this compound is not available, the established methodologies for other PFAS would be applicable for its detection should it be included in analytical standards.

The table below summarizes the general environmental properties expected for short-chain PFAS, which are relevant to understanding the potential environmental fate of this compound and its terminal degradation product, PFPeA. It is important to note that this data is for analogous compounds and not specific to this compound.

Table 1: General Environmental Properties of Short-Chain Per- and Polyfluoroalkyl Substances (PFAS)

| Property | Expected Characteristic for Short-Chain PFAS | Implication for this compound |

| Persistence | High resistance to biotic and abiotic degradation. nih.govnih.gov | The perfluorinated chain is expected to be highly persistent. |

| Transformation | Precursor compounds transform into terminal perfluoroalkyl acids (PFAAs). | Expected to transform into the persistent terminal product, perfluoropentanoic acid (PFPeA). |

| Mobility | High mobility in water and soil. science.gov | Potential for widespread distribution in aquatic environments and groundwater contamination. |

| Bioaccumulation | Generally lower bioaccumulation potential compared to long-chain PFAS. | Reduced tendency to accumulate in organisms compared to legacy PFAS like PFOA and PFOS. |

| Analytical Detection | Typically analyzed by LC-MS/MS. eurofins.comitrcweb.org | Standard analytical methods for PFAS are applicable for its detection. |

Computational and Theoretical Chemistry Studies on Allyl Perfluoropentanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties and reactivity of chemical compounds. For a molecule like allyl perfluoropentanoate, these methods can provide invaluable insights into its electronic characteristics and the energetic pathways of its reactions.

Electronic Structure Elucidation

The electronic structure of a molecule dictates its physical and chemical properties. For this compound, the presence of a highly electronegative perfluoropentanoyl group significantly influences the electron distribution across the entire molecule. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model this distribution.

Studies on similar fluorinated molecules show that the introduction of fluorine atoms has a profound effect on the electronic structure. For instance, the high electronegativity of fluorine leads to a significant inductive effect, withdrawing electron density from the adjacent carbon backbone and the ester functionality. This would render the carbonyl carbon of the ester group in this compound more electrophilic compared to its non-fluorinated counterparts.

Furthermore, calculations can elucidate the nature of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the allyl group's C=C double bond, while the LUMO is likely centered on the carbonyl group of the perfluoropentanoate moiety. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and stability.

Table 1: Hypothetical Electronic Properties of this compound and Related Compounds Calculated via DFT

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Allyl Acetate (B1210297) | -9.8 | -0.5 | 9.3 | 1.8 |

| Allyl Trifluoroacetate | -10.5 | -1.2 | 9.3 | 3.5 |

| This compound | -11.2 | -1.8 | 9.4 | 4.2 |

Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. For this compound, several reaction types could be computationally investigated. One such reaction is hydrolysis, a common degradation pathway for esters. Computational modeling of the hydrolysis of perfluorinated esters suggests that both acid- and base-catalyzed mechanisms are possible. nih.gov The calculations can identify the transition states and intermediates involved, providing a detailed step-by-step description of the reaction pathway.

Another area of interest is the thermal degradation of perfluoroalkyl substances. Computational studies on perfluoroalkyl carboxylic acids indicate that thermal decomposition often proceeds through complex radical mechanisms involving C-C bond homolysis. researchgate.net Similar pathways could be hypothesized for this compound, where the initial step might involve the cleavage of the ester bond or fragmentation of the perfluorinated chain.

Transition State Analysis and Reaction Dynamics

A crucial aspect of elucidating reaction mechanisms is the characterization of transition states. Quantum chemical methods can calculate the geometry and energy of these high-energy structures that connect reactants to products. For reactions involving this compound, such as nucleophilic substitution at the carbonyl carbon or addition to the allyl double bond, transition state analysis can reveal the energetic barriers and thus the feasibility of different reaction pathways.

Furthermore, advanced computational techniques like ab initio molecular dynamics (AIMD) can simulate the dynamic evolution of a reacting system over time. acs.org While computationally intensive, such simulations provide a more realistic picture of the reaction, including the role of solvent molecules and temperature effects on the reaction dynamics. For instance, AIMD could be used to model the interaction of this compound with hydroxyl radicals in an aqueous environment, providing insights into its atmospheric or aquatic degradation. acs.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. rsc.org It is particularly well-suited for studying the properties of medium to large-sized molecules like this compound.

Prediction of Reactivity and Thermodynamic Parameters

DFT calculations can be used to compute a wide range of molecular properties that serve as descriptors of reactivity. These include ionization potential, electron affinity, and various thermodynamic parameters such as enthalpy of formation and bond dissociation energies (BDEs). nih.govmdpi.com For this compound, DFT could predict that the C-F bonds are exceptionally strong, while the C-O ester bond might be susceptible to cleavage under certain conditions.

The calculated BDEs are particularly useful for understanding thermal degradation pathways. For example, in related perfluorinated compounds, the C-C bonds in the fluorinated chain have been computationally shown to be the weaker points for initial homolytic cleavage during pyrolysis. researchgate.netdigitellinc.com

Table 2: Hypothetical DFT-Calculated Thermodynamic Parameters for this compound

| Parameter | Calculated Value | Significance |

|---|---|---|

| Enthalpy of Formation (gas phase) | -1550 kJ/mol | Indicates thermodynamic stability relative to constituent elements. |

| C-F Bond Dissociation Energy | ~480 kJ/mol | High value suggests resistance to defluorination. |

| Ester C-O Bond Dissociation Energy | ~350 kJ/mol | Lower than C-F BDE, suggesting a potential site for initial fragmentation. |

Modeling of Environmental Transformations

The environmental fate of per- and polyfluoroalkyl substances (PFAS) is a significant area of research. dntb.gov.ua Computational modeling using DFT can play a crucial role in predicting the transformation pathways of these persistent pollutants. researchgate.net For this compound, DFT could be employed to investigate its potential for abiotic degradation processes in the environment, such as hydrolysis or photolysis. nih.gov

For example, DFT calculations could model the reaction of this compound with atmospheric oxidants like the hydroxyl radical. By calculating the activation energies for different reaction channels (e.g., addition to the double bond vs. hydrogen abstraction from the allyl group), researchers can predict the most likely initial steps in its atmospheric degradation. Similarly, modeling the hydrolysis of the ester bond under various environmental pH conditions can provide estimates of its persistence in aquatic systems. nih.gov These computational insights are vital for assessing the environmental risk associated with such compounds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools for investigating the behavior of molecules and materials at an atomic level. nih.gov These simulations model the interactions between atoms and molecules over time, providing insights into dynamic processes that are often difficult to observe experimentally. nih.govrsc.org For perfluorinated compounds, MD simulations are crucial for understanding their unique properties, such as high density, low surface tension, and chemical inertness, which arise from the strong carbon-fluorine bonds and the electron-rich nature of the fluorine atoms.

Researchers have employed MD simulations to study various aspects of perfluorinated compounds, including their behavior at interfaces, their aggregation properties, and their interaction with other molecules and materials. For instance, simulations have been used to investigate the adsorption of PFAS onto surfaces like kaolinite (B1170537) clay and to understand their interfacial structure and dynamics in porous media. nih.gov These studies are critical for predicting the environmental fate and transport of these persistent chemicals.

Reactive molecular dynamics (ReaxFF) simulations, a type of MD that can model chemical reactions, have also been used to study the degradation of PFAS. mdpi.comarxiv.org By simulating the breaking and forming of chemical bonds under specific conditions, such as high temperatures, researchers can gain insights into the mechanisms of PFAS decomposition. mdpi.com This information is invaluable for developing effective remediation technologies for these environmentally persistent compounds.

Table 1: Common Simulation Parameters in Molecular Dynamics Studies of Perfluorinated Compounds

| Parameter | Typical Value/Method | Purpose |

| Force Field | OPLS-AA, CHARMM, AMBER, CLAYFF | Defines the potential energy of the system based on atomic positions. nih.govresearchgate.net |

| Water Model | SPC/E, TIP3P | Represents water molecules in aqueous simulations. nih.gov |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Controls thermodynamic variables like temperature, volume, and pressure. mdpi.com |

| Time Step | 1-2 femtoseconds (fs) | The interval between successive calculations of forces and positions. |

| Simulation Time | Nanoseconds (ns) to microseconds (µs) | The total duration of the simulated process. nih.gov |

| Boundary Conditions | Periodic Boundary Conditions (PBC) | Simulates a bulk system by replicating the simulation box in all directions. mdpi.com |

Development of Computational Models for Perfluorinated Compounds

The development of robust computational models is essential for predicting the properties, behavior, and fate of perfluorinated compounds. epa.gov These models range from quantum mechanical calculations that describe the electronic structure of molecules to machine learning algorithms that can predict properties based on molecular structure. epa.govchemrxiv.org

Quantum Chemistry-Based Force Fields: A significant area of research has been the development of accurate force fields for perfluorinated molecules based on quantum chemistry calculations. acs.orgacs.org Traditional force fields may not always capture the subtle electronic effects present in highly fluorinated molecules. By fitting force field parameters to high-level ab initio quantum chemistry calculations, researchers can create more reliable models for MD simulations. acs.org These quantum-derived force fields can more accurately predict conformational energies and other properties of perfluoroalkanes and related compounds. acs.org

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity or a particular property. For perfluorinated compounds, QSAR models have been developed to predict properties like toxicity, bioaccumulation potential, and environmental persistence. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's structure, to build predictive equations. The development of QSAR models is particularly important for screening large numbers of perfluorinated compounds for potential risks without the need for extensive experimental testing. nih.gov

Machine Learning Models: More recently, machine learning techniques have been applied to develop sophisticated predictive models for perfluorinated compounds. chemrxiv.orgresearchgate.net Machine learning algorithms, such as random forests and gradient boosting, can learn complex relationships between molecular features and properties from large datasets. nih.govepa.gov These models have been used to predict various endpoints, including the toxicokinetic half-lives of PFAS in different species and their defluorination potential. researchgate.netepa.gov For example, machine learning models have shown high accuracy in predicting C-F bond dissociation energies, which is crucial for understanding the degradation of these compounds. chemrxiv.org

Table 2: Examples of Computational Models for Perfluorinated Compounds

| Model Type | Application | Key Features |

| Quantum Chemistry | Calculation of electronic structure, bond energies, and reaction pathways. researchgate.netrsc.orgchemrxiv.org | High accuracy but computationally expensive. rsc.org |

| Force Field Development | Parameterization for molecular dynamics simulations. acs.orgresearchgate.netacs.org | Based on experimental data or quantum calculations. acs.orgacs.org |

| QSAR Models | Prediction of biological activity and physicochemical properties. nih.govacs.org | Relies on statistical correlations between structure and activity. nih.gov |

| Machine Learning | Prediction of toxicity, half-life, and degradation pathways. chemrxiv.orgresearchgate.netepa.gov | Can learn complex patterns from large datasets. chemrxiv.org |

| Pharmacokinetic Models | Simulation of absorption, distribution, metabolism, and excretion (ADME). epa.gov | Predicts the fate of chemicals within a biological system. epa.gov |

Computational Approaches in Materials Design

Computational methods are playing an increasingly important role in the design of new materials with tailored properties. european-mrs.com For perfluorinated compounds, these approaches are being used to design novel molecules for a variety of applications, from advanced polymers and coatings to safer alternatives for existing PFAS. researchgate.net

Molecular Modeling for Material Architecture: Molecular modeling provides a theoretical framework for designing linear, branched, or cyclic perfluorinated molecules. researchgate.net By manipulating the atomic structure within a computational model, researchers can explore how changes in molecular architecture, such as chain length or the introduction of different functional groups, affect the material's properties. researchgate.net This "in silico" design process allows for the rapid screening of potential candidates before undertaking costly and time-consuming laboratory synthesis. researchgate.net

Designing Safer Alternatives: A key focus of computational materials design is the development of safer and more environmentally friendly alternatives to legacy perfluorinated compounds like PFOA and PFOS. epa.gov Computational models can be used to predict properties such as persistence, bioaccumulation, and toxicity. epa.gov By understanding the structure-property relationships, scientists can design new perfluorinated molecules that retain the desired performance characteristics while having a reduced environmental and health impact. For instance, computational studies have suggested that shorter-chain PFAS may be less persistent and less toxic than their long-chain counterparts. epa.gov

Virtual Screening and Property Prediction: Computational screening of virtual libraries of perfluorinated compounds is a powerful tool in materials discovery. By using high-throughput computational methods, researchers can evaluate thousands of potential molecular structures for their suitability in a particular application. This process often involves a tiered approach, starting with simple property predictions using QSAR or machine learning models and progressing to more detailed simulations for the most promising candidates. Advanced computational methods, including first-principles calculations and molecular dynamics, can then be used to obtain a deeper understanding of the material's behavior at a molecular level. european-mrs.com

Table 3: Computational Strategies in the Design of Perfluorinated Materials

| Strategy | Description | Example Application |

| Molecular Design | Creating novel molecular structures with desired properties. researchgate.net | Designing new fire-extinguishing agents with low global warming potential. researchgate.net |

| Structure-Property Relationship Studies | Investigating how changes in molecular structure affect material properties. epa.gov | Understanding how carbon-chain length influences the persistence of PFCs. epa.gov |

| Virtual Screening | High-throughput computational evaluation of large numbers of candidate molecules. | Identifying potential replacements for long-chain PFAS with improved environmental profiles. |

| Mechanism Elucidation | Using simulations to understand the underlying physical and chemical processes. researchgate.net | Investigating thermal decomposition pathways to improve material stability. researchgate.net |

Potential Applications in Materials Science and Polymer Engineering

Development of Fluorinated Polymers and Copolymers

The synthesis of fluoropolymers can be achieved through the polymerization of fluorine-containing monomers. researchgate.net Allyl perfluoropentanoate, with its polymerizable allyl group, can theoretically be used as a monomer or comonomer in the synthesis of specialized fluorinated polymers. The general polymerization of allyl compounds can be challenging, often resulting in oligomers or low-molecular-weight polymers due to degradative chain transfer. inrim.it However, techniques like photo-induced polymerization have been explored for allyl ether monomers, suggesting potential pathways for incorporating allyl esters like this compound into polymer chains. zew.de